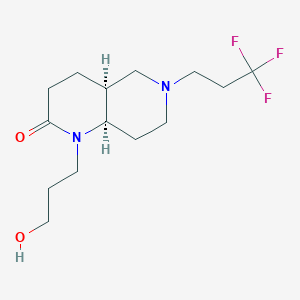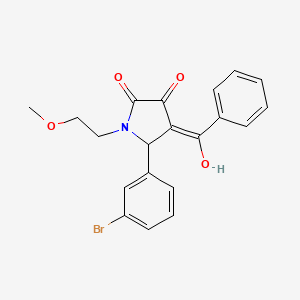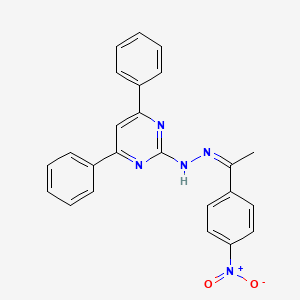![molecular formula C16H20Cl2N2O3 B5317497 N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimicking agent that can induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on cellular processes.
Mechanism of Action
DMOG acts as a hypoxia-mimicking agent by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to function. Prolyl hydroxylases catalyze the hydroxylation of proline residues in HIF, which targets HIF for degradation under normoxic conditions. Inhibition of prolyl hydroxylases by DMOG leads to the stabilization of HIF, which can then translocate to the nucleus and activate the transcription of target genes involved in the hypoxic response.
Biochemical and Physiological Effects
DMOG has been shown to induce a hypoxia-like response in cells, leading to a variety of biochemical and physiological effects. It can increase the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and angiopoietin-2 (Ang-2). DMOG can also induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Additionally, DMOG has been shown to alter cellular metabolism by inhibiting the activity of pyruvate dehydrogenase, leading to a shift towards glycolysis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMOG in lab experiments is its ability to induce hypoxia-like responses in cells without the need for specialized equipment or facilities. DMOG is also relatively inexpensive and easy to use, making it a valuable tool for studying the effects of hypoxia on various cellular processes. However, DMOG has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions that could be explored in the study of DMOG. One area of interest is the development of more potent and selective prolyl hydroxylase inhibitors that can induce hypoxia-like responses in cells with greater specificity and efficacy. Another area of interest is the use of DMOG in combination with other compounds to enhance its effects or target specific pathways. Additionally, further research is needed to fully understand the effects of DMOG on cellular processes and to identify potential therapeutic applications.
Synthesis Methods
DMOG can be synthesized using a two-step process. The first step involves the reaction of 3,4-dichlorophenyl ethylamine with ethyl 4-chloroacetoacetate in the presence of sodium hydride to form 4-chloro-2-(3,4-dichlorophenyl)morpholine. The second step involves the reaction of 4-chloro-2-(3,4-dichlorophenyl)morpholine with acetyl chloride in the presence of triethylamine to form DMOG.
Scientific Research Applications
DMOG has been extensively used in scientific research to study the effects of hypoxia on cellular processes. It can induce hypoxia-like responses in cells by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to function. DMOG can be used to study the effects of hypoxia on various cellular processes, including angiogenesis, apoptosis, metabolism, and gene expression. It has also been used to study the role of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in the response to hypoxia.
properties
IUPAC Name |
N-[4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-11(21)19-6-2-3-16(22)20-7-8-23-15(10-20)12-4-5-13(17)14(18)9-12/h4-5,9,15H,2-3,6-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHMZNUGYGGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)

![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)

![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylonitrile](/img/structure/B5317481.png)
![2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
![3-(butylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5317489.png)

![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5317510.png)